2-Benzyl-4-oxo-cyclohexanecarboxylic acid is a biochemical compound with the molecular formula and a molecular weight of 232.28 g/mol. This compound is classified under the category of cyclohexanecarboxylic acids, which are known for their diverse chemical properties and applications in organic synthesis and material science. The compound's structure includes a cyclohexane ring, a benzyl group, and a keto functional group, making it an interesting subject for research in both synthetic chemistry and biological applications.
The synthesis of 2-benzyl-4-oxo-cyclohexanecarboxylic acid typically involves several steps, utilizing cyclohexanone as a starting material. The general procedure includes the following methods:
The reaction conditions often involve solvents such as toluene or dimethylformamide and may require catalysts or specific temperatures to achieve optimal yields .
The molecular structure of 2-benzyl-4-oxo-cyclohexanecarboxylic acid can be represented using various notations:
C1CC(=O)CC(C1C(=O)O)CC2=CC=CC=C2
InChI=1S/C14H16O3/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17)
The compound features a chair conformation typical of cyclohexane derivatives, allowing for various interactions such as intramolecular hydrogen bonding . The presence of both carbonyl and carboxylic acid functional groups contributes to its reactivity and potential applications in organic synthesis.
2-Benzyl-4-oxo-cyclohexanecarboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions demonstrate the versatility of 2-benzyl-4-oxo-cyclohexanecarboxylic acid in synthetic organic chemistry .
The mechanism of action for 2-benzyl-4-oxo-cyclohexanecarboxylic acid primarily revolves around its reactivity due to the keto and carboxylic acid functionalities:
This understanding of its mechanism aids in designing synthetic pathways for related compounds .
The physical and chemical properties of 2-benzyl-4-oxo-cyclohexanecarboxylic acid include:
These properties make it suitable for various laboratory applications and industrial processes .
2-Benzyl-4-oxo-cyclohexanecarboxylic acid has several scientific uses:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: